2-Bromo-2',4'-dihydroxyacetophenone

Catalog No.
S586340
CAS No.
2491-39-6
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2',4'-dihydroxyacetophenone

CAS Number

2491-39-6

Product Name

2-Bromo-2',4'-dihydroxyacetophenone

IUPAC Name

2-bromo-1-(2,4-dihydroxyphenyl)ethanone

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2

InChI Key

RAULLGKGLGXMOM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)C(=O)CBr

Synonyms

1-(2,4-dihydroxyphenyl)-2-bromoethanone, 2,4-HBE

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)CBr
  • Organic synthesis: The presence of a reactive bromine group and hydroxyl groups makes 2-Bromo-2',4'-dihydroxyacetophenone a potential starting material for various organic syntheses. The bromine group can be readily substituted for other functional groups, while the hydroxyl groups can participate in condensation reactions or be protected/deprotected to achieve desired functionalities in target molecules [1].

Sources for further reading on organic synthesis principles:

  • Organic Chemistry by Clayden, Greeves, Warren & Wothers:

  • Medicinal chemistry

    The combination of a ketone group and hydroxyl groups can be a pharmacophore (a structural feature required for biological activity) in some drugs. Research efforts might explore if 2-Bromo-2',4'-dihydroxyacetophenone possesses any biological activity or if it can be modified to target specific diseases [2].

Sources for further reading on medicinal chemistry principles:

  • An Introduction to Medicinal Chemistry by Alex G. Schultz, Abraham I. Goldberg & Patrick Y. Lum:

  • Material science

    The presence of aromatic rings and functional groups suggests 2-Bromo-2',4'-dihydroxyacetophenone might have properties suitable for incorporation into polymers or other materials. Research could explore its potential use as a building block in the design of functional materials [3].

2-Bromo-2',4'-dihydroxyacetophenone is an organic compound with the molecular formula C₈H₇BrO₃ and a CAS number of 2491-39-6. It is characterized by the presence of a bromine atom and two hydroxyl groups attached to an acetophenone structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique functional groups, which may enhance biological activity and reactivity in various chemical processes .

There is no current information available on the specific mechanism of action of 2-Bromo-2',4'-dihydroxyacetophenone. Similar compounds with catechol (two hydroxyl groups on a benzene ring) structures have been explored for their antioxidant and metal chelating properties [].

The chemical behavior of 2-Bromo-2',4'-dihydroxyacetophenone can be inferred from its structure, which suggests several possible reactions:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles (Nu), leading to the formation of new compounds. For example:

    C8H7BrO3+NuC8H7O4+HBr\text{C}_8\text{H}_7\text{BrO}_3+\text{Nu}\rightarrow \text{C}_8\text{H}_7\text{O}_4+\text{HBr}
  • Enolization and Condensation: The methyl ketone group can enolize, followed by a condensation reaction with another aldehyde or ketone, forming more complex structures.
  • Formation of Esters: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in various applications .

Synthesis methods for 2-Bromo-2',4'-dihydroxyacetophenone typically involve bromination of acetophenone derivatives. Common approaches include:

  • Electrophilic Bromination: Acetophenone can be treated with bromine in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position.
  • Ultrasound-Assisted Synthesis: Recent advancements in synthetic methodologies have introduced ultrasound-assisted techniques that enhance reaction rates and yields while minimizing environmental impact. This method allows for more efficient bromination reactions under milder conditions .

2-Bromo-2',4'-dihydroxyacetophenone serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure makes it suitable for:

  • Medicinal Chemistry: As a potential building block for synthesizing biologically active compounds.
  • Materials Science: Due to its functional groups, it may be incorporated into polymers or other materials for enhanced properties .

Several compounds share structural similarities with 2-Bromo-2',4'-dihydroxyacetophenone, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Properties
2-BromoacetophenoneBromine at position 2Used as an intermediate in organic synthesis
4-HydroxyacetophenoneHydroxyl group at position 4Exhibits anti-inflammatory properties
3-Bromo-4-hydroxyacetophenoneBromine at position 3, hydroxyl at 4Potential antibacterial activity
2-HydroxyacetophenoneHydroxyl group at position 2Known for antioxidant properties

The uniqueness of 2-Bromo-2',4'-dihydroxyacetophenone lies in its combination of both bromine and hydroxyl substituents on the aromatic ring, which may confer distinct reactivity and biological activity compared to its analogs .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one

Dates

Modify: 2023-08-15

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